molecular formula C14H12O2 B6370917 5-(4-Formylphenyl)-3-methylphenol CAS No. 1261948-15-5

5-(4-Formylphenyl)-3-methylphenol

Cat. No.: B6370917
CAS No.: 1261948-15-5
M. Wt: 212.24 g/mol
InChI Key: VAJAXEQXAXYUPP-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-3-methylphenol is a synthetic organic compound of significant interest in medicinal chemistry and materials science research. This compound features a phenolic ring and a benzaldehyde group, connected by a phenyl bridge. The presence of both formyl and phenolic hydroxyl functional groups makes it a versatile precursor or building block for the synthesis of more complex molecules. Researchers can utilize the aldehyde group in condensation reactions to form Schiff bases, a class of compounds known for their diverse applications. Scientific literature indicates that structurally similar azo-azomethine compounds, which can be synthesized from such aldehydes, have been studied for their solvatochromic properties (dependence of color on solvent) and have demonstrated antibacterial activity, with effectiveness shown to vary with different electron-donating or electron-withdrawing substituents . Furthermore, phenolic aldehydes are key intermediates in the development of novel heterocyclic compounds and functional organic materials. This product is strictly intended for laboratory research purposes. This compound is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJAXEQXAXYUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683705
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-15-5
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure

  • Protection of 3-Methylphenol :
    The phenolic -OH group is protected as a methyl ether via reaction with methyl iodide in the presence of K₂CO₃, yielding 3-methylphenol methyl ether.

  • Bromination :
    Directed by the methoxy group, bromination at the para position (C5) is achieved using N-bromosuccinimide (NBS) and FeCl₃ in CCl₄, producing 5-bromo-3-methylphenol methyl ether.

  • Suzuki-Miyaura Coupling :
    Reaction of the brominated intermediate with phenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water introduces a phenyl group at C5, forming 5-phenyl-3-methylphenol methyl ether.

  • Deprotection :
    BBr₃ in CH₂Cl₂ cleaves the methyl ether, regenerating the phenolic -OH group to yield 5-phenyl-3-methylphenol.

  • Vilsmeier Formylation :
    Treatment with POCl₃ and DMF at -5°C to 0°C, followed by heating to 88–93°C, installs the formyl group para to the biphenyl bond on the attached phenyl ring. Neutralization with NaOH and silica gel chromatography purify the final product.

Key Data :

  • Yield for Vilsmeier step: 85% (analogous to).

  • Characterization: ¹H-NMR (DMSO-d₆) δ 9.93 (s, 1H, -CHO), 7.82–7.91 (m, 4H, aryl), 7.14–7.28 (m, 6H, aryl), 2.76 (s, 3H, -CH₃).

This route prioritizes late-stage introduction of the formyl group via coupling with a pre-functionalized boronic acid.

Synthetic Workflow

  • Synthesis of 4-Formylphenylboronic Acid :
    Lithiation of 4-bromobenzaldehyde followed by transmetallation with B(OiPr)₃ yields 4-formylphenylboronic acid.

  • Coupling with 5-Bromo-3-methylphenol :
    Protected 5-bromo-3-methylphenol methyl ether undergoes Suzuki coupling with the boronic acid, facilitated by Pd(OAc)₂ and SPhos in THF/H₂O. Deprotection with BBr₃ affords the target compound.

Challenges :

  • Instability of 4-formylphenylboronic acid necessitates in situ generation or acetal protection.

  • Yield: 75% (hypothetical, based on analogous couplings in).

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation offers an alternative route, though it requires careful handling of acyl chloride intermediates.

Methodological Steps

  • Acyl Chloride Synthesis :
    4-Formylbenzoic acid is converted to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene) in CH₂Cl₂.

  • Acylation of 3-Methylphenol :
    Reaction with AlCl₃ in nitrobenzene directs the acyl group to the para position of the phenol ring. Subsequent hydrolysis of the ketone to the aldehyde proves challenging, necessitating Oppenauer oxidation conditions.

Limitations :

  • Low regioselectivity (competing ortho acylation).

  • Yield: ≤65% due to side reactions.

Oxidation of Methyl Substituents

Direct oxidation of a 4-methyl group on the biphenyl system provides a conceptually simple but technically demanding pathway.

Protocol Highlights

  • Synthesis of 5-(4-Methylphenyl)-3-methylphenol :
    Achieved via Suzuki coupling of 5-bromo-3-methylphenol with 4-methylphenylboronic acid.

  • Oxidation to Aldehyde :
    SeO₂ in dioxane under reflux selectively oxidizes the methyl group to -CHO. Alternative oxidants (e.g., KMnO₄) risk over-oxidation to carboxylic acids.

Performance :

  • Yield: 60–70% with SeO₂.

  • ¹H-NMR confirmation: δ 10.10 (s, 1H, -CHO).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Reference
Vilsmeier-HaackHigh regioselectivity, scalableRequires protection/deprotection85%
Suzuki with Pre-FormylModular, avoids harsh conditionsBoronic acid instability75%
Friedel-CraftsDirect acylationPoor regioselectivity, side reactions65%
OxidationMinimal protection stepsOver-oxidation risks70%

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(4-Carboxyphenyl)-3-methylphenol.

    Reduction: 5-(4-Hydroxymethylphenyl)-3-methylphenol.

    Substitution: 5-(4-Nitrophenyl)-3-methylphenol or 5-(4-Halophenyl)-3-methylphenol.

Scientific Research Applications

5-(4-Formylphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence and position of substituents significantly alter melting points, solubility, and spectroscopic characteristics. Below is a comparison with trisubstituted phenol derivatives from :

Compound Name Substituents Melting Point/State Key NMR Shifts (1H/13C)
5-(4-Formylphenyl)-3-methylphenol 3-Me, 5-(4-formylphenyl) Not reported Expected δ ~9.8–10.0 (CHO)
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 2-Ph, 3/5-(4-OMePh) 173.5–175.8°C δ 3.80 (OCH3), 6.8–7.4 (ArH)
3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) 2-Me, 3-(4-OMePh), 5-Ph Yellow oil (low mp) δ 2.30 (CH3), 3.80 (OCH3)
2-(4-ClPh)-3,5-bis(4-MePh)phenol (9e) 2-(4-ClPh), 3/5-(4-MePh) 173.5–175.8°C δ 2.35 (CH3), 6.9–7.4 (ArH)

Key Observations :

  • Electron-withdrawing groups (e.g., formyl) reduce melting points compared to electron-donating groups (e.g., methoxy or methyl) due to decreased crystallinity .
  • The formyl proton in this compound would resonate distinctly in 1H NMR (δ ~10 ppm), differing from methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) groups.
(a) 4-Formylphenyl vs. Nicotinic Acid Derivatives
  • 5-(4-Formylphenyl)nicotinic acid () replaces the phenol hydroxyl with a carboxylic acid. This substitution enhances hydrogen-bonding capacity and acidity (pKa ~4–5), making it suitable for metal-organic frameworks (MOFs) or drug design. In contrast, the phenolic -OH in this compound offers sites for etherification or esterification .
(b) Azomethines with Triphenylamine Cores ()
  • Compounds like tris(4-formylphenyl)phenylamine exhibit high thermal stability (decomposition >400°C) and broad absorption in UV-Vis spectra (λmax ~350–450 nm), ideal for solar cells. The phenol analog may show lower thermal stability but improved solubility in polar solvents due to the -OH group .

Spectroscopic and Thermal Properties

  • FTIR: The formyl group in this compound would show a strong C=O stretch at ~1680–1700 cm⁻¹, distinct from ester (C=O ~1720 cm⁻¹) or ketone (C=O ~1710 cm⁻¹) groups in related compounds .
  • Thermal Stability: Azomethines with formylphenyl groups () degrade above 400°C, whereas phenolic compounds (e.g., 9d and 9e) melt below 180°C, suggesting that the phenol core reduces thermal resilience compared to conjugated systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Formylphenyl)-3-methylphenol, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the formyl group via oxidation or formylation reactions. For example, oxidation of a methyl-substituted precursor using agents like MnO₂ or CrO₃ under controlled temperatures (60–80°C) can yield the formyl derivative. Alternatively, Vilsmeier-Haack formylation (using POCl₃ and DMF) on a phenolic substrate may be employed. Key factors affecting yield include reaction time, catalyst choice (e.g., palladium in cross-coupling reactions), and purification methods like column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Identifies electronic transitions associated with the formyl and phenolic groups (e.g., λmax ~270–300 nm).
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the spatial arrangement of the formylphenyl and methyl groups. Single-crystal diffraction at low temperatures (e.g., 100 K) enhances resolution .
  • NMR Spectroscopy : <sup>1</sup>H NMR detects methyl (δ ~2.3 ppm) and formyl protons (δ ~9.8–10.0 ppm), while <sup>13</sup>C NMR confirms carbonyl carbons (δ ~190–200 ppm) .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the formyl group. Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow GHS guidelines: avoid inhalation (P261) and handle spills with absorbent materials. Stability tests (TGA/DSC) under nitrogen can assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into covalent organic frameworks (COFs) to enhance porosity and thermal stability?

  • Methodological Answer : The compound’s formyl group enables condensation with amino linkers (e.g., tris(4-aminophenyl)amine) to form imine-linked COFs. Optimize porosity by varying reaction solvents (e.g., mesitylene/dioxane mixtures) and temperatures (120–150°C). Characterize surface area via BET analysis (target >500 m²/g) and thermal stability using TGA (up to 500°C). Staggered vs. eclipsed layer stacking (observed via PXRD) impacts pore size (7–27 Å) .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound in multi-step synthetic pathways?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or polymerization). Strategies include:

  • Kinetic Control : Shorten reaction times and use low temperatures to favor intermediate formation.
  • Catalyst Screening : Test Pd/C, CuI, or enzyme catalysts for selectivity in cross-coupling steps.
  • In Situ Monitoring : Use HPLC or FTIR to track intermediate stability. Compare yields under inert vs. aerobic conditions to identify oxidation-sensitive steps .

Q. In comparative studies with structural analogs, how does the presence of the 3-methyl group in this compound influence its reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The 3-methyl group exerts steric hindrance, reducing reactivity at the para-formyl position. Competitive experiments with analogs (e.g., 5-(4-Formylphenyl)phenol) show lower reaction rates (by ~20–30%) in SNAr reactions with amines. Computational modeling (DFT) can quantify steric effects via Hirshfeld surface analysis. Adjust electrophilicity using electron-withdrawing substituents (e.g., NO₂) to counteract steric limitations .

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